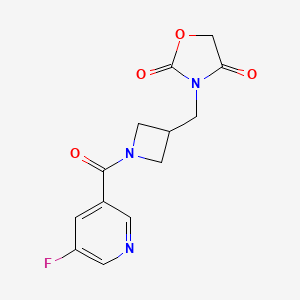

3-((1-(5-Fluoronicotinoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione

Description

3-((1-(5-Fluoronicotinoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione is a heterocyclic compound featuring an oxazolidine-2,4-dione core linked to an azetidine ring substituted with a 5-fluoronicotinoyl group.

Properties

IUPAC Name |

3-[[1-(5-fluoropyridine-3-carbonyl)azetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FN3O4/c14-10-1-9(2-15-3-10)12(19)16-4-8(5-16)6-17-11(18)7-21-13(17)20/h1-3,8H,4-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEYNDZZUDXYALA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC(=CN=C2)F)CN3C(=O)COC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(5-Fluoronicotinoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the azetidinone and oxazolidinone precursors. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of green chemistry principles, such as atom economy and cleaner reaction profiles .

Chemical Reactions Analysis

Types of Reactions

3-((1-(5-Fluoronicotinoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s biological activity.

Substitution: Substitution reactions can introduce new functional groups, enhancing or modifying the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new aromatic or aliphatic groups.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer properties of 3-((1-(5-Fluoronicotinoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione. The compound has shown promising results against various cancer cell lines. For instance, it has been evaluated for its cytotoxic effects against liver carcinoma cells (HUH7), demonstrating significant activity with IC50 values comparable to established chemotherapeutics like 5-Fluorouracil .

Case Study:

In a study evaluating the efficacy of this compound against HUH7 cells, several derivatives exhibited better IC50 values than traditional treatments, indicating its potential as a novel anticancer agent .

Antimicrobial Properties

The compound also exhibits antimicrobial activity. Its structural features enhance lipophilicity, facilitating membrane penetration and targeting bacterial cells effectively. Research has shown that derivatives of this compound possess moderate to excellent antibacterial activity against strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa .

Table: Antimicrobial Activity of Derivatives

| Compound Derivative | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1 | Mycobacterium smegmatis | 6.25 µg/ml |

| 2 | Pseudomonas aeruginosa | 12.5 µg/ml |

| 3 | Candida albicans | 10 µg/ml |

Mechanism of Action

The mechanism of action of 3-((1-(5-Fluoronicotinoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This is similar to other oxazolidinones, which bind to the 50S subunit of the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis . The azetidinone moiety may also contribute to its activity by inhibiting specific enzymes involved in bacterial cell wall synthesis .

Comparison with Similar Compounds

Research Implications and Gaps

- Biological Activity : While highlights azetidine-fluorine hybrids in cancer, the target compound’s bioactivity remains unexplored. Comparative studies with coumarin-based derivatives () could clarify structure-activity relationships.

- Characterization : The target compound’s spectroscopic data (e.g., ¹H NMR, IR) are unreported but would likely mirror core oxazolidine-dione signals (e.g., carbonyl stretches ~1750–1850 cm⁻¹) .

Biological Activity

The compound 3-((1-(5-Fluoronicotinoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione is a novel oxazolidine derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological effects, and mechanisms of action of this compound, drawing from diverse research findings and case studies.

Synthesis of the Compound

The synthesis of 3-((1-(5-Fluoronicotinoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione typically involves the reaction of 5-fluoronicotinic acid with azetidine derivatives under controlled conditions. The resulting oxazolidine structure is characterized by a dione functional group that is crucial for its biological activity.

Antimicrobial Activity

Recent studies have indicated that oxazolidine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 3-((1-(5-Fluoronicotinoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione have shown effective inhibition against various bacterial strains:

| Compound | Target Bacteria | ID50 (M) |

|---|---|---|

| 3-Oxa-FU | E. coli | |

| S. faecium | ||

| L-1210 leukemia |

This table illustrates the potency of related compounds in inhibiting bacterial growth, suggesting that the oxazolidine framework may contribute to similar activities in our compound of interest .

Cytotoxicity Studies

Cytotoxicity assessments are essential for evaluating the safety profile of new compounds. In vitro studies have shown varying effects on different cell lines:

| Dose (µM) | Cell Line L929 Viability (%) |

|---|---|

| 200 | 68 |

| 100 | 92 |

| 50 | 74 |

| 25 | 97 |

These results indicate that at certain concentrations, the compound can enhance cell viability, while at higher doses, it may exhibit cytotoxic effects .

The mechanism by which oxazolidine derivatives exert their biological effects often involves interaction with bacterial ribosomes or modulation of gene expression related to biofilm formation. The presence of functional groups such as -N=CO has been implicated in these mechanisms, influencing transcription processes in microbial cells .

Study on Antimicrobial Efficacy

A study conducted on various oxazolidine derivatives demonstrated their effectiveness against resistant strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The synthesized compounds were subjected to microbiological tests, revealing a broad spectrum of activity against Gram-positive and Gram-negative bacteria.

Comparative Analysis with Standard Antibiotics

In comparative studies, certain oxazolidine derivatives were found to possess greater antimicrobial efficacy than traditional antibiotics like ciprofloxacin. This highlights the potential for developing new therapeutic agents based on the oxazolidine scaffold.

Q & A

Q. What are the key considerations for designing a synthetic route for 3-((1-(5-Fluoronicotinoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione?

A multi-step synthesis is typically required, starting with azetidine ring formation, followed by fluoronicotinoyl group introduction, and oxazolidine-2,4-dione coupling. For example, azetidine intermediates can be synthesized via cyclization of β-lactam precursors under basic conditions. The fluoronicotinoyl group may be introduced via nucleophilic acyl substitution or coupling reagents like EDCI/HOBt. Final assembly of the oxazolidine-2,4-dione core can employ cyclocarbonylation using triphosgene or equivalent reagents . Purification via column chromatography or recrystallization is critical for isolating intermediates.

Q. How can spectroscopic and crystallographic methods confirm the compound’s structural integrity?

- 1H/13C NMR : Analyze chemical shifts for azetidine protons (δ 3.5–4.5 ppm), fluoronicotinoyl aromatic signals (δ 7.0–8.5 ppm), and oxazolidine-dione carbonyls (δ 170–175 ppm). Multiplicity patterns (e.g., ABX coupling in azetidine) validate stereochemistry .

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) to resolve crystal structures. Heavy atoms (e.g., fluorine) improve diffraction quality. Refinement parameters (R-factor < 0.05) ensure accuracy .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ with < 2 ppm error) .

Q. What in vitro assays are suitable for preliminary pharmacological profiling?

- Enzyme inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) with IC50 determination via dose-response curves.

- Cytotoxicity : Screen against cancer cell lines (e.g., MTT assay) with EC50 calculations. Include positive controls (e.g., cisplatin) for validation .

- Solubility and stability : Assess in PBS (pH 7.4) and simulated gastric fluid using HPLC-UV quantification .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Analog synthesis : Modify substituents on the azetidine (e.g., methyl vs. trifluoromethyl) or oxazolidine-dione (e.g., halogenation).

- Biological testing : Compare IC50 values across analogs to identify critical pharmacophores. For example, fluoronicotinoyl groups may enhance target binding via π-π stacking, while azetidine ring size affects conformational flexibility .

- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes to target proteins like kinases or GPCRs .

Q. What strategies optimize crystalline form selection for enhanced bioavailability?

- Polymorph screening : Use solvent evaporation (e.g., ethanol/water mixtures) or slurry conversion to isolate stable forms.

- Thermal analysis : Differential scanning calorimetry (DSC) identifies melting points and phase transitions.

- Dissolution testing : Compare solubility of amorphous vs. crystalline forms in biorelevant media (FaSSIF/FeSSIF) .

Q. How can metabolic stability and degradation pathways be characterized?

- In vitro metabolism : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS. Identify metabolites using tandem MS (e.g., CYP3A4-mediated oxidation) .

- Forced degradation : Expose to heat, light, or acidic/alkaline conditions to profile degradation products (e.g., oxazolidine ring hydrolysis) .

Q. What analytical methods validate purity and quantify impurities in bulk synthesis?

- HPLC-DAD/ELSD : Use C18 columns (e.g., Waters XBridge) with gradient elution (acetonitrile/water + 0.1% TFA). Set impurity thresholds per ICH Q3A guidelines (< 0.15% for unknown impurities).

- NMR purity : Integrate proton signals to detect residual solvents (e.g., DMSO) or unreacted intermediates .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.